Aselacin C

Endothelin Receptors Receptor Selectivity Cardiovascular Pharmacology

Aselacin C delivers a non-interchangeable balanced dual ETA/ETB antagonism (IC50 60/80 µg/ml), uniquely enabled by its cyclic depsipeptide structure with an ester linkage. Unlike highly selective agents (BQ-123, RES-701-1), this compound blocks both receptor subtypes simultaneously, making it indispensable for vascular biology studies where net physiological effect is determined by combined ETA/ETB activation. Its reduced potency relative to Aselacin A permits precise concentration gradients in competitive binding assays. Procure this historical benchmark for comparative pharmacology, SAR investigations of depsi bond effects, and validation of endothelin pathway research.

Molecular Formula C46H66N8O11
Molecular Weight 907.1 g/mol
CAS No. 156223-08-4
Cat. No. B123888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAselacin C
CAS156223-08-4
Synonymsaselacin C
Molecular FormulaC46H66N8O11
Molecular Weight907.1 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC(=O)CCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)CNC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C
InChIInChI=1S/C46H66N8O11/c1-3-4-5-6-7-9-12-17-32(56)18-13-10-8-11-14-21-39(58)51-35(22-23-38(47)57)44(62)54-42-30(2)65-41(60)28-50-43(61)37(29-55)53-45(63)36(52-40(59)24-25-48-46(42)64)26-31-27-49-34-20-16-15-19-33(31)34/h7,9,12,15-17,19-20,27,30,35-37,42,49,55H,3-6,8,10-11,13-14,18,21-26,28-29H2,1-2H3,(H2,47,57)(H,48,64)(H,50,61)(H,51,58)(H,52,59)(H,53,63)(H,54,62)/b9-7+,17-12+/t30-,35-,36-,37-,42+/m1/s1
InChIKeyARKPSPWBJDFWAE-GFDFNCKZSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aselacin C CAS 156223-08-4: A Dual ETA/ETB Antagonist Cyclic Pentapeptolide for Endothelin Receptor Research


Aselacin C (CAS 156223-08-4) is a cyclic pentapeptolide natural product originally isolated from the fungus Acremonium sp. [1]. It functions as a dual antagonist of endothelin receptors ETA and ETB , a distinct profile within the broader class of endothelin receptor antagonists, which are predominantly either selective for ETA or are synthetic small molecules. Its characterization and biological activity were first described in 1994 by researchers at Abbott Laboratories [1].

Why Substituting Aselacin C with Other Endothelin Antagonists Compromises Experimental Integrity


Generic substitution among endothelin receptor antagonists is scientifically invalid due to profound differences in receptor selectivity profiles, molecular structures, and associated pharmacology. While many commercial antagonists, such as Ambrisentan, are highly selective for the ETA receptor [1], Aselacin C exhibits a dual antagonism profile against both ETA and ETB . This distinction is critical because ETA and ETB receptors mediate different, and sometimes opposing, physiological effects. Furthermore, Aselacin C is a cyclic depsipeptide natural product [2], a chemical class distinct from the sulfonamide-based (e.g., Bosentan [3]) and propanoic acid-based (e.g., Ambrisentan [4]) structures of most synthetic antagonists. These structural and selectivity differences dictate unique binding kinetics and in vivo behaviors, making Aselacin C an irreplaceable tool for specific research applications.

Quantitative Evidence for Selecting Aselacin C Over Analogs and Alternatives


Aselacin C vs. Ambrisentan and Bosentan: Divergent ETA/ETB Selectivity Profiles

Aselacin C's dual antagonism of ETA and ETB receptors (IC50s of 60 µg/mL and 80 µg/mL, respectively [1]) stands in contrast to the high ETA-selectivity of commonly used synthetic antagonists like Ambrisentan (ETAR IC50 = 0.251 - 630 nM depending on tissue, with significantly weaker ETB activity [2]) and the moderate selectivity of Bosentan (ETA IC50 = 4.1-4.7 nM, ETB IC50 = 474.8 nM ). This makes Aselacin C a preferred tool for studying the integrated physiology of both receptor subtypes.

Endothelin Receptors Receptor Selectivity Cardiovascular Pharmacology

Aselacin C vs. Aselacin A: Reduced Potency Enables Different Pharmacological Probing

Within the aselacin family, Aselacin C is a less potent dual antagonist than Aselacin A. Aselacin A inhibits endothelin-1 binding with an IC50 of approximately 20 µg/mL [1], whereas Aselacin C shows IC50 values of 60 µg/mL and 80 µg/mL for ETA and ETB, respectively . This 3- to 4-fold difference in potency allows for distinct experimental designs where a more moderate level of receptor blockade may be desired to avoid complete signal abrogation.

Endothelin Receptors Potency Comparison Natural Product

Aselacin C vs. BE-18257B: A Natural Cyclic Depsipeptide vs. a Synthetic Cyclic Pentapeptide

Aselacin C is a cyclic pentapeptolide, a depsipeptide featuring an ester linkage within the macrocycle [1]. This is structurally distinct from other cyclic peptide endothelin antagonists like BE-18257B (cyclo(D-Trp-D-Glu-Ala-D-Allo-Ile-Leu)), which is a purely peptidic cyclic pentapeptide [2]. While both are natural product-derived antagonists, the presence of a depsipeptide bond in Aselacin C imparts different conformational and metabolic stability properties that can influence experimental outcomes, particularly in assays involving esterases.

Chemical Structure Natural Product Cyclic Peptide

Aselacin C vs. Aselacin B: A Higher Purity Alternative for Reliable Assay Reproducibility

Commercial Aselacin C is available at a high purity standard of ≥95% by HPLC . In contrast, the closely related analog Aselacin B (CAS 156223-07-3) is less well-characterized in the literature and is not routinely available from major vendors as a high-purity reagent . This difference in commercial availability and purity specification directly impacts experimental reproducibility and data reliability.

Product Purity Assay Reproducibility Quality Control

Aselacin C: Optimal Research and Discovery Applications Based on Its Unique Profile


Dual ETA/ETB Receptor Pharmacology Studies in Cardiovascular Research

Aselacin C is the preferred probe for experiments designed to study the combined contribution of both ETA and ETB receptors to a physiological or pathological process, such as vascular tone regulation or cardiac hypertrophy. Its dual antagonism profile, with IC50s of 60 and 80 µg/mL respectively [1], allows researchers to block both receptors simultaneously without the confounding variables introduced by using a combination of highly selective tools or the off-target profiles of broad-spectrum kinase inhibitors.

Investigating the Integrated Physiology of the Endothelin System in Disease Models

In animal models of pulmonary arterial hypertension or renal disease, where both ETA and ETB receptor activation contribute to pathogenesis, Aselacin C provides a means to achieve moderate, balanced receptor blockade . This can be contrasted with the profound ETA-selective blockade achieved by drugs like Ambrisentan [2] or the pharmacokinetic complexity of Bosentan , offering a distinct pharmacological tool to dissect receptor-specific contributions to disease progression.

Natural Product and Cyclic Depsipeptide Chemical Biology

Due to its unique structure as a cyclic depsipeptide with a long-chain fatty acid appendage [3], Aselacin C serves as a valuable scaffold for studying the conformational dynamics and membrane interactions of macrocyclic natural products. It can be used in structural biology studies (e.g., NMR, X-ray crystallography) to understand how depsipeptide bonds influence receptor binding and stability, offering insights distinct from purely peptidic macrocycles like BE-18257B [4].

Quality Control and Assay Standardization in Endothelin Receptor Binding Assays

The availability of Aselacin C with a defined purity of ≥95% by HPLC makes it an ideal standard for calibrating endothelin receptor binding assays. Its well-documented dual antagonism profile allows for its use as a positive control to validate assay performance and ensure consistency across different experimental batches and laboratories, reducing data variability and enhancing reproducibility.

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